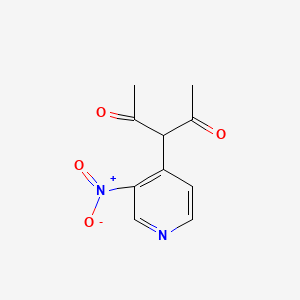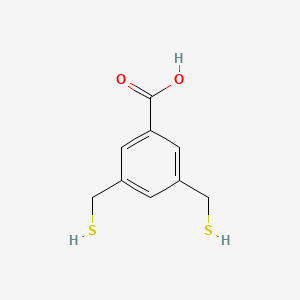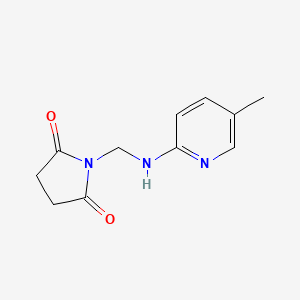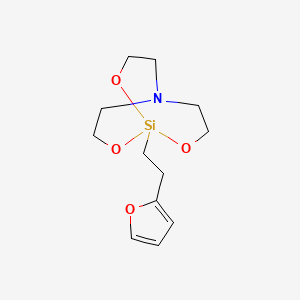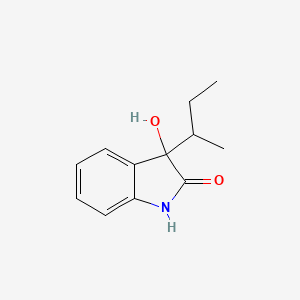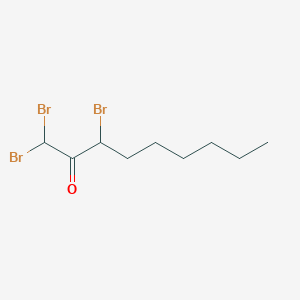
1,1,3-Tribromononan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromononan-2-one is an organic compound characterized by the presence of three bromine atoms and a ketone functional group on a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromononan-2-one can be synthesized through the bromination of nonan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Tribromononan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form nonan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of nonan-2-one.
Oxidation: Formation of nonanoic acid.
Applications De Recherche Scientifique
1,1,3-Tribromononan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique brominated structure.
Industrial Applications: Utilized in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,1,3-tribromononan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1,1,2-Tribromopropane: Similar in having three bromine atoms but differs in the carbon chain length and position of the bromine atoms.
1,1,2-Tribromoethane: Another brominated compound with a shorter carbon chain and different reactivity.
Uniqueness: 1,1,3-Tribromononan-2-one is unique due to its specific bromination pattern and the presence of a ketone group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.
Propriétés
Numéro CAS |
66002-51-5 |
|---|---|
Formule moléculaire |
C9H15Br3O |
Poids moléculaire |
378.93 g/mol |
Nom IUPAC |
1,1,3-tribromononan-2-one |
InChI |
InChI=1S/C9H15Br3O/c1-2-3-4-5-6-7(10)8(13)9(11)12/h7,9H,2-6H2,1H3 |
Clé InChI |
QQOYKSXJQGWKRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




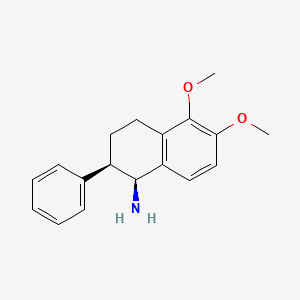

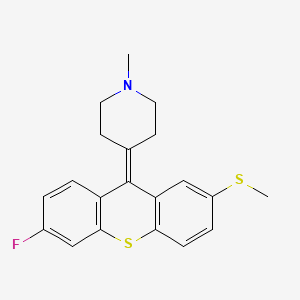
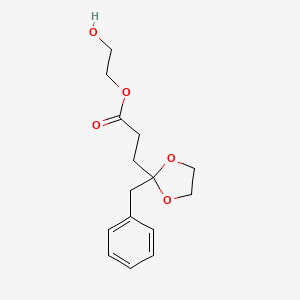
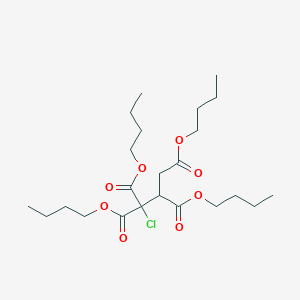
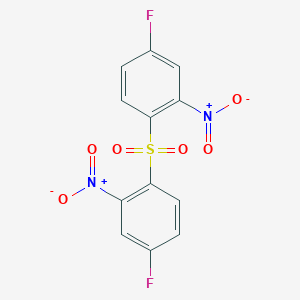
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
